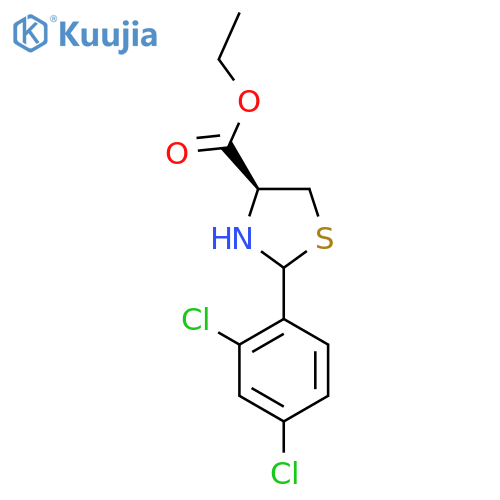Cas no 2639398-94-8 (ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate)

2639398-94-8 structure
商品名:ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate
ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate
- EN300-27723425
- 2639398-94-8
-
- インチ: 1S/C12H13Cl2NO2S/c1-2-17-12(16)10-6-18-11(15-10)8-4-3-7(13)5-9(8)14/h3-5,10-11,15H,2,6H2,1H3/t10-,11?/m1/s1
- InChIKey: RUMFKMWNVVMJLO-NFJWQWPMSA-N
- ほほえんだ: ClC1C=C(C=CC=1C1N[C@@H](C(=O)OCC)CS1)Cl
計算された属性
- せいみつぶんしりょう: 305.0044052g/mol
- どういたいしつりょう: 305.0044052g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 63.6Ų
ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27723425-0.05g |
ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate |
2639398-94-8 | 95.0% | 0.05g |
$528.0 | 2025-03-20 | |
| Enamine | EN300-27723425-0.1g |
ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate |
2639398-94-8 | 95.0% | 0.1g |
$553.0 | 2025-03-20 | |
| Enamine | EN300-27723425-1.0g |
ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate |
2639398-94-8 | 95.0% | 1.0g |
$628.0 | 2025-03-20 | |
| Enamine | EN300-27723425-10.0g |
ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate |
2639398-94-8 | 95.0% | 10.0g |
$2701.0 | 2025-03-20 | |
| Enamine | EN300-27723425-10g |
ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate |
2639398-94-8 | 10g |
$2701.0 | 2023-09-10 | ||
| Enamine | EN300-27723425-0.25g |
ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate |
2639398-94-8 | 95.0% | 0.25g |
$579.0 | 2025-03-20 | |
| Enamine | EN300-27723425-2.5g |
ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate |
2639398-94-8 | 95.0% | 2.5g |
$1230.0 | 2025-03-20 | |
| Enamine | EN300-27723425-0.5g |
ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate |
2639398-94-8 | 95.0% | 0.5g |
$603.0 | 2025-03-20 | |
| Enamine | EN300-27723425-5g |
ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate |
2639398-94-8 | 5g |
$1821.0 | 2023-09-10 | ||
| Enamine | EN300-27723425-5.0g |
ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate |
2639398-94-8 | 95.0% | 5.0g |
$1821.0 | 2025-03-20 |
ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate 関連文献
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
2639398-94-8 (ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate) 関連製品
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
